molecular formula C30H24O7 B13952196 1,8-dihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-10H-anthracen-9-one CAS No. 56709-26-3

1,8-dihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-10H-anthracen-9-one

Cat. No.: B13952196
CAS No.: 56709-26-3
M. Wt: 496.5 g/mol
InChI Key: CRFFDOCRZLJJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1,8-dihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-10H-anthracen-9-one (molecular formula: C₂₇H₃₂O₁₃, molecular weight: ~564.5 g/mol) features a complex anthracenone core substituted with hydroxyl, methyl, and a glycosidic moiety. Key structural attributes include:

  • Anthracenone backbone: A 10H-anthracen-9-one system with 1,8-dihydroxy and 3-methyl substituents.
  • Substituent at position 10: A 1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl group, which introduces additional hydroxyls, a methyl group, and a ketone.
  • Glycosylation: The substituent includes oxan-2-yl (sugar) groups, as indicated by SMILES and InChI data . This glycosylation enhances polarity and water solubility compared to non-glycosylated analogues.

Properties

CAS No.

56709-26-3

Molecular Formula

C30H24O7

Molecular Weight

496.5 g/mol

IUPAC Name

1,8-dihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-10H-anthracen-9-one

InChI

InChI=1S/C30H24O7/c1-13-8-18-24(16-4-3-5-19(31)25(16)29(36)26(18)20(32)9-13)17-7-6-14-10-15-11-30(2,37)12-21(33)22(15)28(35)23(14)27(17)34/h3-10,24,31-32,34-35,37H,11-12H2,1-2H3

InChI Key

CRFFDOCRZLJJLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4=C(C5=C(C6=C(CC(CC6=O)(C)O)C=C5C=C4)O)O)C=CC=C3O

Origin of Product

United States

Biological Activity

1,8-Dihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-10H-anthracen-9-one, a member of the anthraquinone family, exhibits significant biological activity due to its complex structure characterized by multiple hydroxyl groups and an anthracene backbone. This article delves into its biological properties, including its anticancer potential, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C30H24O7C_{30}H_{24}O_{7} and a molecular weight of 418.39 g/mol. Its unique arrangement of functional groups contributes to its diverse biological activities.

Structural Features

FeatureDetails
Molecular FormulaC30H24O7C_{30}H_{24}O_{7}
Molecular Weight418.39 g/mol
Functional GroupsMultiple hydroxyl (-OH) groups
Core StructureAnthracene backbone

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. A study highlighted its potential as a radiosensitizer in nasopharyngeal carcinoma cells (CNE 1), enhancing sensitivity to ionizing radiation without cytotoxic effects at certain concentrations .

The compound's mechanism involves inducing oncosis—a form of programmed cell death characterized by cellular swelling and vacuolization. Key findings from the study include:

  • Radiosensitization : A 1.46-fold increase in radiosensitivity was observed when combined with radiation.
  • Gene Expression : Upregulation of oncosis-related genes such as ATP synthase F0 subunit 6 was noted.
  • Intracellular Changes : Increased intracellular calcium levels and reduced ATP levels were significant indicators of its mechanism .

Comparative Analysis with Similar Compounds

The biological activities of structurally similar compounds can provide insights into the unique properties of this compound. Notable comparisons include:

Compound NameCAS NumberKey Features
Emodin518–82–1Anticancer and laxative properties
Dantron117–51–5Antibacterial activity; used as a laxative
Aloe Emodin481–72–1Anti-inflammatory and anticancer activities

The structural complexity of this compound may offer enhanced therapeutic potential compared to simpler analogs due to the specific arrangement of hydroxyl groups .

Study on Anticancer Activity

A significant study evaluated the cytotoxic effects of methanolic extracts from Streptomyces sp. against various cancer cell lines. The results indicated that extracts exhibited high anticancer activity against MCF-7 cells with an EC50 range from 65.79 μg/mL to 262.40 μg/mL . This underscores the potential role of natural compounds in cancer therapy.

Clinical Implications

The implications of these findings suggest that compounds like this compound could be explored further for their therapeutic applications in oncology.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Polarity Predicted CCS (Ų) [M+H]+
Target Compound (Aloinoside B) C₂₇H₃₂O₁₃ 564.5 Glycosylated dihydroanthracene, multiple -OH High polarity (due to sugars) 228.3
1,8-Dihydroxy-10-(4-phenylpentanoyl)anthracen-9(10H)-one C₂₅H₂₂O₄ 386.4 4-phenylpentanoyl group Moderate polarity N/A
1,8-Dihydroxy-3-methylanthracene-9,10-dione C₁₅H₁₀O₄ 254.2 Anthraquinone core, 3-methyl Low-moderate polarity N/A
1,8-Dihydroxy-3-methylanthracen-9(10H)-one (CAS 481-74-3) C₁₅H₁₂O₃ 240.3 Anthracenone core, 3-methyl Low water solubility N/A
3-Methoxy-6-methyl-9,10-dioxo-anthracene-1,8-diyl diacetate C₂₀H₁₆O₇ 368.3 Methoxy, methyl, acetate groups Lipophilic N/A

Key Findings:

Structural Complexity: The target compound’s glycosylation and dihydroanthracene substituent distinguish it from simpler anthracenones/anthraquinones. Derivatives like 1,8-dihydroxy-3-methylanthracene-9,10-dione lack the extended conjugated system and sugar moieties, reducing their molecular weight and polarity .

Physicochemical Properties: Solubility: Glycosylation in the target compound increases water solubility compared to lipophilic derivatives (e.g., 4-phenylpentanoyl-substituted compound) . Collision Cross-Section (CCS): The target’s CCS of 228.3 Ų ([M+H]+) reflects its larger size and branched structure, critical for mass spectrometry identification .

Biological Relevance: Glycosides: The target’s sugar moieties (aloinoside B) are associated with plant-derived bioactivities, such as laxative or antimicrobial effects, whereas non-glycosylated anthraquinones (e.g., 1,8-dihydroxy-3-methylanthracene-9,10-dione) are used as dyes or simpler pharmaceuticals .

Synthetic and Analytical Considerations: Glycosylated derivatives require enzymatic or chemical glycosylation steps, increasing synthetic complexity. Non-glycosylated analogues are often synthesized via Friedel-Crafts acylations or direct substitutions . The target’s high oxygen content (13 oxygen atoms) and stereocenters (from sugars) necessitate advanced analytical techniques, such as chiral chromatography or NMR, for characterization .

Preparation Methods

Retrosynthetic Considerations and Building Blocks

  • The compound can be retrosynthetically dissected into two anthracene monomers: one substituted at 1,8-dihydroxy-3-methyl-10H-anthracen-9-one and the other a 1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl unit.
  • Key synthetic building blocks include hydroxyanthraquinones and substituted anthrones, which are common intermediates in anthraquinone chemistry.
  • Selective hydroxylation and methylation steps are required to install the polyhydroxy and methyl substituents.

Preparation of Hydroxyanthraquinone Precursors

  • Hydroxyanthraquinones such as 1,4-dihydroxyanthraquinone can be synthesized from phthalic anhydride and hydroquinone under boric acid catalysis, as reported in patent CN102850193A.
  • Alkylation of hydroxy groups (e.g., methylation) can be performed using alkyl halides in the presence of bases like KOH and phase transfer catalysts (e.g., tetrabutylammonium bromide) in solvents such as tetrahydrofuran (THF) and water.
  • Reduction of anthraquinones to anthracenes or anthrones can be achieved using zinc in acetic acid (Zn/HAc), yielding fluorescent anthracene derivatives.

Dimerization and Coupling Methods

  • The dimeric structure is often formed via oxidative coupling of anthracene derivatives.
  • Recent studies have shown that anthracene-derived polyarenes can undergo serendipitous dimerization forming sp^3–sp^3 carbon-carbon bonds between α,β-unsaturated enone units, yielding stable dimers.
  • These dimers are formed in high yields (89–96%) under mild conditions without rearomatization, confirmed by X-ray crystallography.
  • Electron-donating substituents on aromatic side chains enhance dimer yields, while electron-withdrawing groups reduce yields.

Advanced Functionalization Techniques

  • Selective oxygenation and hydroxylation can be introduced via oxidation reactions using reagents such as Davis oxaziridine, hypervalent iodine, or DMDO (dimethyldioxirane), as demonstrated in total syntheses of anthraquinone natural products.
  • Spirocyclization and Michael addition-Dieckmann condensation cascades are used to build complex anthracene cores with multiple oxygen functionalities.
  • Metal-catalyzed cross-coupling and direct C–H functionalization have been applied to anthraquinones to install diverse substituents, including hydroxyl, methyl, and oxo groups.

Representative Preparation Procedure (Summarized)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Synthesis of 1,4-dihydroxyanthraquinone Phthalic anhydride + hydroquinone, boric acid catalyst, 165–180 °C Formation of hydroxyanthraquinone intermediate, 77.5% yield
2 Alkylation of hydroxy groups Alkyl halide (e.g., methyl sulfate), KOH, TBAB, THF/water, 20–30 °C, 24 h Conversion of hydroxyls to alkoxy groups, ~68% yield
3 Reduction to anthracene derivative Zn/HAc reduction Fluorescent 1,4-dialkoxy anthracene obtained
4 Oxidative dimerization Mild oxidative conditions, possibly metal-catalyzed or aerobic oxidation Formation of dimeric anthracene with sp^3–sp^3 bond, 89–96% yield
5 Selective oxidation/hydroxylation Davis oxaziridine, hypervalent iodine, DMDO, Lewis acid catalysis Installation of keto and hydroxy groups at specific positions, stereoselective

Research Findings and Yield Data

Compound/Step Yield (%) Key Observations Reference
1,4-Dihydroxyanthraquinone synthesis 77.5 High purity, recrystallized, mp 200–201 °C
Alkylation to dimethoxy derivative 67.9 Efficient conversion under mild conditions
Anthracene dimer formation 89–96 High yields, stable dimers, no rearomatization
Oxidation steps for hydroxylation Variable Selective oxygenation achieved with oxaziridine

Summary of Preparation Methods

The preparation of 1,8-dihydroxy-3-methyl-10-(1,6,9-trihydroxy-6-methyl-8-oxo-5,7-dihydroanthracen-2-yl)-10H-anthracen-9-one involves:

  • Initial synthesis of hydroxyanthraquinone precursors via condensation of phthalic anhydride and hydroquinone under boric acid catalysis.
  • Subsequent alkylation of hydroxyl groups to protect or modify them.
  • Reduction to anthracene derivatives to introduce fluorescence and reactivity.
  • Oxidative dimerization under controlled conditions to form the key carbon-carbon bond linking two anthracene units.
  • Final selective oxidation and hydroxylation steps to install the multiple hydroxy and oxo substituents in a regio- and stereoselective manner.

These methods are supported by both patent literature and recent peer-reviewed research on anthraquinone and anthracene chemistry, leveraging classical organic transformations combined with modern catalytic and oxidative techniques.

This detailed synthetic approach provides a robust framework for the preparation of this complex anthracene-based polyhydroxy compound, facilitating further research and applications in bioactive natural product synthesis and materials science.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.